molecular formula C16H21Cl2N3 B15212989 N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine CAS No. 84347-17-1

N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine

Cat. No.: B15212989
CAS No.: 84347-17-1
M. Wt: 326.3 g/mol
InChI Key: IMQSFMYGDBHSHX-UHFFFAOYSA-N
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Description

N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound belongs to the quinazolinamine class, a group of heterocyclic aromatic compounds known for their significant research value in drug discovery . The molecular structure features a quinazoline core, which is frequently investigated for its potential to interact with various enzyme systems. Specifically, the 2-chloro and 4-amine substitutions on the quinazoline ring are common reactive sites for further synthetic modification, making this compound a versatile and crucial building block for constructing more complex molecules . While the specific biological profile of this exact analogue is not fully documented in public literature, quinazoline derivatives are widely studied for their diverse mechanisms of action. Related compounds have demonstrated an ability to act as kinase inhibitors, targeting key signaling pathways in cells . The structural features of this molecule, including the N-alkyl side chains, are often explored to optimize physicochemical properties like lipophilicity and molecular geometry, which can influence a compound's absorption and distribution characteristics in biological systems . This product is offered exclusively for research applications, such as the synthesis of novel chemical libraries or as a precursor in the development of potential therapeutic agents. It is supplied with a guaranteed purity of not less than (NLT) 98%, ensuring consistency and reliability for your critical experiments . Intended Use and Handling: This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans. Handle with appropriate personal protective equipment in a well-ventilated environment, following all relevant laboratory safety guidelines.

Properties

CAS No.

84347-17-1

Molecular Formula

C16H21Cl2N3

Molecular Weight

326.3 g/mol

IUPAC Name

N-butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine

InChI

InChI=1S/C16H21Cl2N3/c1-2-3-11-21(12-7-6-10-17)15-13-8-4-5-9-14(13)19-16(18)20-15/h4-5,8-9H,2-3,6-7,10-12H2,1H3

InChI Key

IMQSFMYGDBHSHX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes. Medicine: Industry: Use in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations :

  • In contrast, pyrrolidine-containing analogs () improve solubility via tertiary amine basicity.
  • Electrophilic Character : The 2-Cl position on quinazoline is conserved in multiple analogs (e.g., ), suggesting its role in π-stacking or covalent interactions with biological targets.
  • Synthetic Accessibility : Microwave-assisted synthesis (e.g., ) and reflux conditions () are common, but yields vary widely (33–95%) depending on substituent complexity.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 4-chlorobutyl group (logP ≈ 4.5 estimated) exceeds analogs with methoxybenzyl (logP ≈ 3.2) , suggesting prolonged half-life but possible CYP450-mediated metabolism.

Q & A

Q. What are the standard synthetic routes for N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine?

The compound can be synthesized via nucleophilic substitution reactions. A typical protocol involves reacting a quinazoline precursor (e.g., 4-chloro-2-substituted quinazoline) with N-(4-chlorobutyl)butylamine in a polar solvent like ethanol or DMF under reflux. For example, analogous syntheses of quinazolin-4-amine derivatives achieved 49–64% yields by optimizing reaction time (4–24 hours), stoichiometry (1:1.2 molar ratio of precursor to amine), and purification via recrystallization in methanol or acetone .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

  • NMR Spectroscopy : To confirm hydrogen and carbon environments (e.g., distinguishing chloroalkyl groups and quinazoline protons).
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • IR Spectroscopy : To identify C-Cl (600–800 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches.
  • X-ray Crystallography : For definitive 3D structural elucidation if single crystals are obtained .

Q. What analytical techniques resolve low-yield issues during synthesis?

Monitor reaction progress using TLC or HPLC to detect intermediates/byproducts. Adjust solvent polarity (e.g., switch from ethanol to DMF for better solubility) or employ gradient recrystallization (e.g., methanol/water mixtures) to improve purity. Evidence shows yield improvements from 49% to 64% via solvent optimization .

Advanced Research Questions

Q. How can statistical Design of Experiments (DOE) optimize reaction conditions?

Apply factorial design to test variables like temperature (80–120°C), solvent (DMF vs. toluene), and catalyst (e.g., K₂CO₃ vs. Et₃N). For example, a 2³ factorial design reduces the number of trials while identifying interactions between parameters. Evidence highlights DOE’s role in minimizing trial-and-error approaches and improving yield reproducibility .

Q. How to address discrepancies in NMR or MS data between theoretical and experimental results?

  • Step 1 : Confirm sample purity via HPLC or elemental analysis.
  • Step 2 : Use deuterated solvents to eliminate solvent peaks in NMR.
  • Step 3 : Employ 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Step 4 : Cross-validate with high-resolution MS (HRMS) to rule out isotopic interference .

Q. What computational methods predict the compound’s reactivity or bioactivity?

  • 3D-QSAR : Build models using derivatives’ structural data (e.g., substituent electronegativity, steric parameters) to predict biological targets .
  • Density Functional Theory (DFT) : Calculate reaction pathways for chlorination or alkylation steps to identify energy barriers .
  • Molecular Docking : Screen against protein databases (e.g., kinases) to hypothesize binding modes .

Q. How to resolve low solubility in biological assays?

  • Strategy 1 : Use co-solvents like DMSO (<5% v/v) or cyclodextrin-based formulations.
  • Strategy 2 : Synthesize water-soluble prodrugs (e.g., phosphate esters) via hydroxyl group derivatization. Analogous quinazoline derivatives improved solubility by modifying alkyl chain length or introducing hydrophilic moieties .

Q. What strategies identify byproducts in complex reactions?

  • LC-MS/MS : Detect trace impurities with high sensitivity.
  • Isotopic Labeling : Track chlorine or nitrogen atoms to trace reaction pathways.
  • Mechanistic Studies : Use kinetic analysis (e.g., Eyring plots) to differentiate primary vs. secondary reaction pathways .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across studies?

  • Factor 1 : Assess assay conditions (e.g., cell line variability, incubation time).
  • Factor 2 : Verify compound stability under assay conditions (e.g., pH, temperature).
  • Factor 3 : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

Q. Why do computational predictions deviate from experimental results?

  • Cause 1 : Inaccurate force field parameters for chloroalkyl groups in molecular dynamics simulations.
  • Cause 2 : Neglecting solvent effects or protonation states in DFT calculations.
  • Solution : Calibrate models with experimental data (e.g., using ICReDD’s feedback loop integrating quantum calculations and experimental validation) .

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